molecular formula C9H9Cl2NO2 B1627926 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide CAS No. 875656-37-4

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Cat. No. B1627926
CAS RN: 875656-37-4
M. Wt: 234.08 g/mol
InChI Key: IBCZFKUUKFFSAW-UHFFFAOYSA-N
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Description

“2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide” is a chemical compound with the empirical formula C9H9Cl2NO2 and a molecular weight of 234.08 . It is a solid substance .


Molecular Structure Analysis

The methoxy group of “2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide” lies close to the mean plane of the phenyl ring C3–C8, as indicated by the C7—C6—O2—C9 torsion angle of 174.61 (10) .


Physical And Chemical Properties Analysis

“2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide” is a solid substance . It has a molecular weight of 234.08 .

Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

Research conducted by Coleman et al. (2000) on chloroacetamide herbicides, such as Acetochlor and Metolachlor, which share a similar structural motif with 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, reveals their metabolic pathways in human and rat liver microsomes. The study suggests a complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine, potentially implicating carcinogenicity through bioactivation processes. This work highlights the importance of understanding the metabolic transformations of chloroacetamide herbicides for assessing their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Synthesis of Azo Disperse Dyes Intermediate

Zhang Qun-feng (2008) developed a novel Pd / C catalyst for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This research demonstrates the potential of environmentally friendly catalysts in the synthesis of key intermediates for industrial applications, providing a sustainable approach to chemical synthesis (Zhang, 2008).

Herbicide Degradation and Environmental Fate

Rodríguez-Cruz et al. (2005) explored the degradation of Alachlor, a chloroacetamide herbicide, in natural and sludge-amended soils. The study provides insights into the environmental fate of such herbicides, including their degradation kinetics and the formation of degradation products. Understanding the degradation pathways of chloroacetamide herbicides in soils is crucial for assessing their environmental impact and developing strategies for mitigating pollution (Rodríguez-Cruz & Lacorte, 2005).

Synthesis and Biological Evaluation of Acetamide Derivatives

Saxena et al. (2009) focused on the synthesis and evaluation of 2-(4-methoxyphenyl)ethyl acetamide derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drugs. This research underscores the therapeutic potential of acetamide derivatives in the development of new treatments for diabetes, showcasing the broad applicability of acetamide derivatives in pharmaceutical research (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-8-4-6(2-3-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCZFKUUKFFSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589307
Record name 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

CAS RN

875656-37-4
Record name 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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